

Esaprazole and Sigma-1 Receptors: An Unexplored Interaction

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Compound of Interest

Compound Name: Esaprazole

Cat. No.: B1671243

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Despite a thorough review of scientific literature, there is currently no direct evidence or quantitative data to support a significant binding affinity of **esaprazole** (esomeprazole) for sigma-1 receptors. **Esaprazole**, the S-isomer of omeprazole, is a well-established proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H⁺/K⁺ ATPase in parietal cells. Its therapeutic applications in acid-related gastrointestinal disorders are well-documented.

The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is a target for a diverse range of pharmacological agents and is implicated in various cellular functions and neurological conditions. Numerous studies have characterized the binding affinities of various compounds, including antipsychotics, antidepressants, and neurosteroids, for the sigma-1 receptor. However, extensive searches of scientific databases have not revealed any studies that have specifically investigated or quantified the binding of **esaprazole** or other proton pump inhibitors to the sigma-1 receptor.

While some research has explored the broader, off-target protein interactions of omeprazole, these studies have not identified the sigma-1 receptor as a specific binding partner. Therefore, a technical guide on the core binding affinity of **esaprazole** for sigma-1 receptors cannot be provided at this time due to the absence of foundational scientific data. Further research, including in vitro binding assays, would be necessary to determine if any interaction exists between **esaprazole** and the sigma-1 receptor.

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